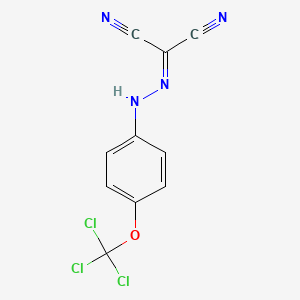
Carbonylcyanide-4-trichloromethoxyphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylcyanide-4-trichloromethoxyphenylhydrazone is a chemical compound known for its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, thereby inhibiting oxidative phosphorylation. This compound is widely used in scientific research to study mitochondrial function and bioenergetics.
Méthodes De Préparation
The synthesis of Carbonylcyanide-4-trichloromethoxyphenylhydrazone typically involves the reaction of 4-trichloromethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide to yield the final product. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Carbonylcyanide-4-trichloromethoxyphenylhydrazone undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions can modify the hydrazone group, but these are also rare.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethoxy group. Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbonylcyanide-4-trichloromethoxyphenylhydrazone is extensively used in scientific research:
Chemistry: It is used to study the effects of mitochondrial uncoupling on various biochemical pathways.
Biology: Researchers use it to investigate mitochondrial function, apoptosis, and cellular metabolism.
Industry: The compound is used in the development of bioenergetic assays and as a tool in drug discovery.
Mécanisme D'action
The primary mechanism of action of Carbonylcyanide-4-trichloromethoxyphenylhydrazone is its ability to act as a protonophore. It transports protons across the mitochondrial membrane, dissipating the proton gradient and inhibiting ATP synthesis. This leads to increased oxygen consumption and heat production. The molecular targets include the mitochondrial membrane and various components of the electron transport chain.
Comparaison Avec Des Composés Similaires
Carbonylcyanide-4-trichloromethoxyphenylhydrazone is unique compared to other mitochondrial uncouplers due to its specific chemical structure and potency. Similar compounds include:
- Carbonylcyanide-4-trifluoromethoxyphenylhydrazone
- Carbonylcyanide-3-chlorophenylhydrazone
- 2,4-Dinitrophenol These compounds also act as mitochondrial uncouplers but differ in their chemical properties, potency, and toxicity profiles.
Propriétés
IUPAC Name |
2-[[4-(trichloromethoxy)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYAXFLLPAEGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)OC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175991 |
Source


|
| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21609-11-0 |
Source


|
| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













